N-(3-chlorophenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Description
N-(3-chlorophenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is an acetamide derivative featuring a pyridazinone core substituted with a 4-chlorophenyl group at position 3 and an N-linked 3-chlorophenyl moiety. This compound is structurally analogous to several pyridazinone-based acetamides investigated for anticonvulsant, anti-inflammatory, and receptor-targeting activities .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O2/c19-13-6-4-12(5-7-13)16-8-9-18(25)23(22-16)11-17(24)21-15-3-1-2-14(20)10-15/h1-10H,11H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPKGXGTHXTDPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzoyl chloride with 4-chlorophenylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyridazinone core. Finally, the acetamide group is introduced through an acylation reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetamide group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can target the pyridazinone ring, potentially converting it to a dihydropyridazine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution can introduce various functional groups onto the chlorophenyl rings .
Scientific Research Applications
Chemistry: In chemistry, N-(3-chlorophenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry .
Biology and Medicine: Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but it often involves inhibition or activation of key biological processes .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Key Observations:
Substituent Position and Electronic Effects: The target compound’s 3-chlorophenyl group on the acetamide nitrogen contrasts with electron-donating methoxy groups in ’s analogue, which may reduce hydrophobicity and alter receptor binding .
Heterocyclic Core Variations: Piperazine-containing analogues () exhibit basic nitrogen atoms, enhancing solubility and hydrogen-bonding capacity, unlike the pyridazinone core .
Pharmacological and Physicochemical Comparisons
Table 2: Pharmacological and Experimental Data
Key Insights:
- Anticonvulsant Activity: Piperazine derivatives (e.g., compound 12 in ) demonstrate significant anticonvulsant effects, suggesting that replacing pyridazinone with basic heterocycles may enhance CNS activity .
- Synthetic Accessibility: Low yields for sulfur-containing pyridazinones (e.g., 10% for 8a in ) highlight synthetic challenges compared to the target compound’s simpler structure .
- Spectroscopic Features: IR data for C=O stretches (~1678 cm⁻¹) are consistent across pyridazinone-based acetamides, confirming structural integrity .
Biological Activity
N-(3-chlorophenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry. The compound's unique structural features, including a chlorinated phenyl group and a pyridazinone moiety, suggest various applications in pharmacology and material science.
- Molecular Formula : C16H12ClN3O3
- Molecular Weight : 329.74 g/mol
- IUPAC Name : N-(3-chlorophenyl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetamide
| Property | Value |
|---|---|
| Molecular Formula | C16H12ClN3O3 |
| Molecular Weight | 329.74 g/mol |
| IUPAC Name | N-(3-chlorophenyl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetamide |
| InChI | InChI=1S/C16H12ClN3O3/c17-11-3-1-4-12(9-11)18-15(21)10-20-16(22)7-6-13(19-20)14-5-2-8-23-14/h1-9H,10H2,(H,18,21) |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can lead to the modulation of various signaling pathways, impacting cellular processes such as proliferation and apoptosis.
Potential Targets:
- Enzymatic Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Binding : It could bind to receptors that regulate cell growth and survival.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have shown that compounds similar to this compound possess significant anticancer properties. For instance, derivatives of pyridazinone have been evaluated for their effects on cancer cell lines, demonstrating inhibition of cell proliferation and induction of apoptosis.
Case Studies:
-
In Vitro Studies : Compounds with similar structures were tested against human cancer cell lines (e.g., MCF-7, A549). Results indicated that these compounds significantly reduced cell viability and induced apoptosis through various mechanisms such as G2/M cell cycle arrest.
- Example Results :
- Compound X showed 70% inhibition at 50 µM concentration.
- Induction of apoptosis was confirmed via flow cytometry.
- Example Results :
- In Vivo Studies : Animal models treated with related compounds exhibited reduced tumor growth without significant toxicity, indicating a favorable therapeutic index.
Comparative Analysis
The activity of this compound can be compared with other similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-chlorophenyl)-N'-(4-hydroxyphenyl)urea | Urea moiety and hydroxyphenyl group | Moderate anticancer activity |
| 2-[3-(4-chlorophenyl)-6-oxopyridazin] | Pyridazinone ring with chlorinated phenyl | Stronger anticancer effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
